(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the pyrazolyl group. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity while reducing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The benzyl and pyrazolyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding the stereochemical requirements of biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a valuable compound for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,4S)-1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid include other chiral pyrrolidine derivatives with different substituents on the ring. Examples include:
- (3R,4S)-1-Benzyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxylic acid
- (3R,4S)-1-Benzyl-4-(1-methyl-1H-triazol-4-yl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19N3O2/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21)/t14-,15+/m1/s1 |
InChI Key |
COZZSZXKTQJWGN-CABCVRRESA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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